Streptonicozid
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Overview
Description
Streptoniazid is a derivative of streptomycin, an antibiotic that has been widely used in the treatment of tuberculosis. It was patented by Societe des usines chimiques de Rhone-Poulenc and is known for its effectiveness against tuberculosis . The molecular formula of Streptoniazid is C27H44N10O12, and it has a molecular weight of approximately 700.698 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Streptoniazid involves the chemical modification of streptomycin. The process typically includes the introduction of an isonicotinoylhydrazono group to the streptomycin molecule. This modification is achieved through a series of chemical reactions, including condensation and cyclization reactions, under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of Streptoniazid follows a similar synthetic route but on a larger scale. The process involves the use of bioreactors for the fermentation of Streptomyces bacteria to produce streptomycin, followed by chemical modification to obtain Streptoniazid. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Streptoniazid undergoes various chemical reactions, including:
Oxidation: Streptoniazid can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: Streptoniazid can undergo substitution reactions, particularly nucleophilic substitution, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like ammonia and primary amines are commonly used.
Major Products
The major products formed from these reactions include various derivatives of Streptoniazid, which may have different pharmacological properties and applications.
Scientific Research Applications
Streptoniazid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of antibiotics and their derivatives.
Biology: Streptoniazid is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is studied for its potential use in treating tuberculosis and other bacterial infections.
Industry: Streptoniazid is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Streptoniazid exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the death of the bacterial cell. The molecular targets of Streptoniazid include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparison with Similar Compounds
Streptoniazid is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Streptomycin: The parent compound of Streptoniazid, used as an antibiotic.
Isoniazid: Another antitubercular agent, often used in combination with other drugs.
Quinine Acetyl Salicylate: A combination of quinine and acetylsalicylic acid, used for its antipyretic and analgesic properties.
Streptoniazid stands out due to its specific chemical modification, which enhances its effectiveness against tuberculosis and its unique mechanism of action.
Properties
Molecular Formula |
C27H44N10O12 |
---|---|
Molecular Weight |
700.7 g/mol |
IUPAC Name |
N-[(E)-[5-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-3-hydroxy-2-methyloxolan-3-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H44N10O12/c1-9-27(45,8-34-37-22(44)10-3-5-33-6-4-10)21(49-23-14(32-2)18(42)15(39)11(7-38)47-23)24(46-9)48-20-13(36-26(30)31)16(40)12(35-25(28)29)17(41)19(20)43/h3-6,8-9,11-21,23-24,32,38-43,45H,7H2,1-2H3,(H,37,44)(H4,28,29,35)(H4,30,31,36)/b34-8+ |
InChI Key |
JCBKYEIGGFKWPQ-IOIBFPCHSA-N |
Isomeric SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(/C=N/NC(=O)C4=CC=NC=C4)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=NNC(=O)C4=CC=NC=C4)O |
Synonyms |
streptomycinylidenisonicotinhydrazide streptoniazide streptonicozid |
Origin of Product |
United States |
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